4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium

N-heterocyclic carbene Brønsted basicity organocatalysis

4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium (CAS 200803-10-7) is an imidazolium salt belonging to the class of N,N′-dialkyl-4,5-dimethylimidazolium cations. It serves as a direct precursor to the N-heterocyclic carbene (NHC) 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (commonly abbreviated IiPrMe, IiPr2Me2, or MeIiPr).

Molecular Formula C11H23N2+
Molecular Weight 183.31 g/mol
CAS No. 200803-10-7
Cat. No. B12581832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium
CAS200803-10-7
Molecular FormulaC11H23N2+
Molecular Weight183.31 g/mol
Structural Identifiers
SMILESCC1=C(N(C[NH+]1C(C)C)C(C)C)C
InChIInChI=1S/C11H22N2/c1-8(2)12-7-13(9(3)4)11(6)10(12)5/h8-9H,7H2,1-6H3/p+1
InChIKeyYRTHLWRYFMFPCC-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium (CAS 200803-10-7): Chemical Identity and NHC Precursor Profile


4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium (CAS 200803-10-7) is an imidazolium salt belonging to the class of N,N′-dialkyl-4,5-dimethylimidazolium cations. It serves as a direct precursor to the N-heterocyclic carbene (NHC) 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (commonly abbreviated IiPrMe, IiPr2Me2, or MeIiPr) . The free carbene was among the first isolable, storable imidazol-2-ylidenes reported and has been extensively characterized for its strong Brønsted basicity (pKa ≈ 24 in DMSO) . The compound is employed across organocatalysis, organometallic coordination chemistry, and ionic liquid research, where the combination of N-isopropyl substituents and electron-donating backbone methyl groups confers a steric and electronic profile distinct from both less substituted analogs (e.g., IMeMe) and N-aryl congeners (e.g., IMes, IDipp) .

Why 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium Cannot Be Substituted by Generic Imidazolium Salts


Imidazolium salts are not interchangeable commodities. The 4,5-dimethyl backbone, combined with N-isopropyl substituents, produces an NHC with a measured pKa of 24 in DMSO—significantly more basic than N-aryl-substituted NHCs such as IMes (pKa ≈ 16–17 in DMSO) and approaching the basicity of amidine bases like DBN . This enhanced basicity directly enables organocatalytic transformations (e.g., dehydrogenative Si–O coupling, crotonate dimerization) that are inefficient or inaccessible with less basic NHCs . In transition-metal catalysis, the intermediate steric profile of IiPrMe—small enough to coordinate to sterically encumbered metal centers yet sufficiently bulky to influence selectivity—enables Ru-catalyzed ring-closing metathesis at 0.05 mol% catalyst loading and has proven superior to ten alternative ligands in Ca-catalyzed cross-dehydrocoupling of silanes with amines . Simply substituting another imidazolium salt without matching these baseline electronic and steric parameters will alter—or abolish—the desired reactivity.

Quantitative Differentiation Evidence for 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium (IiPrMe·HX) vs. Closest Analogs


NHC Brønsted Basicity: pKa = 24 in DMSO vs. DBN and N-Aryl NHC Benchmarks

The free carbene 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (IiPrMe) exhibits a pKa of 24 in (CD3)2SO, placing it among the strongest isolable NHC Brønsted bases . Its elimination:substitution product ratio with 2-bromopropane is comparable to that of the amidine base DBN (1,5-diazabicyclo[4.3.0]non-5-ene), but IiPrMe is a carbon-centered base that is isolable and storable, unlike most traditional strong bases . This pKa is substantially higher than that of the widely used N-aryl NHC IMes (1,3-dimesitylimidazol-2-ylidene, pKa ≈ 16–17) . The enhanced basicity arises from the electron-donating backbone methyl groups and the relatively electron-rich N-isopropyl substituents, making this imidazolium salt uniquely suited as a precursor for applications requiring strong carbon bases without metal mediation.

N-heterocyclic carbene Brønsted basicity organocatalysis pKa measurement

Ligand Selection Superiority: IiPr2Me2 Outperforms 10 Alternative Ligands in Calcium-Catalyzed Silane–Amine Cross-Dehydrocoupling

In a systematic screen of eleven neutral ligands for calcium-catalyzed cross-dehydrocoupling of phenylsilane with diisopropylamine, the NHC ligand IiPr2Me2 (generated in situ from the imidazolium precursor) displayed superior activity and selectivity . The resulting well-defined dialkyl calcium carbene adduct {(IiPr2Me2)2Ca[CH(SiMe3)2]2} was fully characterized by X-ray crystallography and exhibited high activity and excellent chemoselectivity in the coupling of sterically demanding silanes with electron-rich and electron-poor amines under mild conditions . This head-to-head ligand screening directly demonstrates that the steric and electronic properties of IiPr2Me2 are optimal for this transformation compared to both less sterically demanding NHCs (e.g., IMeMe) and bulkier aryl-substituted NHCs (e.g., IDipp, SIDipp), which were among the ligands tested but found inferior .

calcium catalysis cross-dehydrocoupling silane-amine coupling NHC ligand screening

Organocatalytic Dehydrogenative Si–O Coupling: IiPrMe Enables Solvent-Free, Mild-Condition Silane Functionalization

The NHC 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (IiPr) functions as an efficient and selective organocatalyst for the dehydrogenative coupling of a broad range of silanes with hydroxyl compounds to form Si–O bonds under mild, solvent-free conditions . Mechanistic studies indicate that the initial step involves NHC-mediated activation of the hydroxyl group, a pathway uniquely enabled by the strong Brønsted basicity of IiPrMe . This reactivity stands in contrast to many other NHCs: N-aryl-substituted NHCs such as IDipp and SIMes are known to be inefficient for analogous H/D exchange and dehydrogenative coupling transformations due to their lower basicity , while less sterically protected NHCs may undergo competing side reactions that degrade catalytic performance.

organocatalysis dehydrogenative coupling silane Si–O bond formation

Room-Temperature Organocatalytic Dimerization of Crotonates: IiPr2Me2 as a Sustainable Route to Difunctional Monomers

The NHC 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (IiPr2Me2) catalyzes the room-temperature dimerization of crotonates to 2-ethylidene-3-methylpentanedioates, providing a sustainable route to difunctional monomers for step-growth polymerizations . This organocatalytic process is contrasted with an alternative rapid dimerization using potassium t-butoxide in THF that achieves full conversion in under 15 seconds . The NHC-catalyzed route offers tunability and selectivity advantages not available with the strong base method. The unique combination of high basicity (pKa 24) and moderate steric bulk enables this transformation, distinguishing IiPr2Me2 from less basic NHCs (e.g., IMes, SIMes) that are unable to deprotonate crotonate esters, and from sterically unhindered NHCs (e.g., IMeMe) that may undergo competing side reactions.

organocatalysis crotonate dimerization step-growth polymerization NHC catalysis

Stable Carbene–CO2 Adduct Formation: Isolable Imidazolium-2-Carboxylate as a Latent NHC Source

The reaction of 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene with CO2 yields the imidazolium-2-carboxylate betaine as a stable, isolable solid . This compound is a member of the broader class of NHC·CO2 adducts that serve as thermally latent NHC precursors, releasing the free carbene upon heating . The 1,3-diisopropyl-4,5-dimethylimidazolium-2-carboxylate is reported to be less basic than its anionic counterparts, and can be transformed into salts of the corresponding Brønsted acid . In comparative studies of imidazol(in)ium-2-carboxylates bearing cyclohexyl, mesityl, or 2,6-diisopropylphenyl N-substituents as latent catalysts for Ru-promoted olefin metathesis and cyclopropanation, the carboxylate adducts proved far superior to the corresponding imidazol(in)ium acid salts (HX adducts) at room temperature, displaying activity comparable to preformed Ru-NHC complexes . This demonstrates that the carboxylate form of this imidazolium system is a viable, air-stable, easy-to-handle alternative to the free carbene.

CO2 capture NHC–CO2 adduct latent catalyst imidazolium carboxylate

First Cationic Cyclo-Tetraphosphane: Unique Electrophilic Phosphorus Chemistry Enabled by the Imidazoliumyl Substituent

The imidazoliumyl-substituted P4 ring [(LC)4P4]4+ (LC = 4,5-dimethyl-1,3-diisopropyl-imidazol-2-yl) was obtained as its triflate salt in high yield and represents the first salt of the cationic cyclo-phosphane series with general formula [LnPn]n+ . Theoretical calculations revealed that the imidazoliumyl substituents impart electrophilic character to the phosphorus atoms within the P4 ring, a property not observed with other NHC-substituted phosphorus compounds . This electrophilicity enables selective transition-metal-mediated [2+2] fragmentation reactions with Fe2(CO)9, Pd(PPh3)4, and Pt(PPh3)4 leading to dicationic diphosphene complexes, while reaction with AuCl(tht) results in reductive insertion into a P–P bond forming a five-membered ring complex . The specific choice of the 4,5-dimethyl-1,3-diisopropyl-imidazol-2-yl substituent is critical: bulkier N-aryl NHCs would likely prevent formation of the tetracationic P4 ring, while less electron-donating substituents would not sufficiently activate the phosphorus centers toward electrophilic reactivity.

polyphosphorus chemistry cyclo-tetraphosphane imidazoliumyl substituent electrophilic phosphorus

Optimal Application Scenarios for 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium (IiPrMe·HX) Based on Quantitative Evidence


Organocatalytic Si–O and Si–N Bond Formation Under Mild, Metal-Free Conditions

This imidazolium salt is the precursor of choice for generating the strong Brønsted base NHC IiPrMe (pKa 24 in DMSO), which catalyzes dehydrogenative coupling of silanes with hydroxyl compounds to form silyl ethers under solvent-free conditions at ambient temperature . The same carbene outperformed ten other ligands in calcium-catalyzed cross-dehydrocoupling of silanes with amines . Procure this compound when developing metal-free or Ca-mediated Si–heteroatom bond-forming methodologies where strong basicity and moderate steric demand are simultaneously required.

Low-Loading Ruthenium-Catalyzed Olefin Metathesis

Mixed NHC ruthenium indenylidene complexes incorporating IiPrMe as the sterically small NHC component (paired with SIMes) achieve enhanced stability and promote ring-closing metathesis at catalyst loadings as low as 0.05 mol% . This imidazolium salt should be sourced for synthesizing Ru complexes of the type [(SIMes)(IiPrMe)RuCl2(indenylidene)] and related architectures where one small, electron-rich NHC is required as a labile or activating ligand. The 4,5-dimethyl backbone uniquely provides electron donation without adding steric bulk at the metal coordination sphere.

CO2 Capture and Latent NHC Delivery via Imidazolium-2-Carboxylate

The free carbene derived from this imidazolium salt reacts with CO2 to form a stable, isolable imidazolium-2-carboxylate that serves as a thermally latent NHC source . This carboxylate form is air-stable, easy to handle, and can be used for in situ NHC generation in Ru-catalyzed olefin metathesis and cyclopropanation, where it outperforms the corresponding HX salts at room temperature . For applications requiring bench-stable, pre-weighable NHC precursors that release the active carbene only upon heating, this imidazolium salt (as its carboxylate derivative) is a validated starting point.

Electrophilic Polyphosphorus Chemistry and Diphosphene Complex Synthesis

The imidazoliumyl substituent derived from this compound uniquely enables the synthesis of the first tetracationic cyclo-tetraphosphane [(LC)4P4]4+ and its selective transition-metal-mediated fragmentation to dicationic diphosphene complexes of Fe, Pd, and Pt . This application is specific to the 4,5-dimethyl-1,3-diisopropyl-imidazol-2-yl fragment and cannot be replicated with N-aryl NHC substituents that would be too bulky or insufficiently electron-donating. Procure for research programs in electrophilic main-group chemistry, P–P bond activation, or the synthesis of novel diphosphene ligands.

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